(3R,7S,8R,9S,10R,13S,14S,16R)-16-fluoro-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
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Overview
Description
The compound (3R,7S,8R,9S,10R,13S,14S,16R)-16-fluoro-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one is a complex organic molecule with significant potential in various scientific fields. Its unique structure, characterized by multiple chiral centers and functional groups, makes it a subject of interest in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,7S,8R,9S,10R,13S,14S,16R)-16-fluoro-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the fluoro and hydroxy groups. The synthetic route typically starts with the cyclization of a suitable precursor, followed by functional group modifications under controlled conditions. Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to ketones or carboxylic acids under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to interact with proteins and nucleic acids makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its unique structure and functional groups may allow it to interact with specific biological targets, leading to the development of new drugs for various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it a valuable component in the production of high-performance materials and catalysts.
Mechanism of Action
The mechanism of action of (3R,7S,8R,9S,10R,13S,14S,16R)-16-fluoro-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one involves its interaction with specific molecular targets. The compound may bind to proteins or nucleic acids, altering their structure and function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- (3R,7S,8R,9S,10R,13S,14S,16R)-16-chloro-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
- (3R,7S,8R,9S,10R,13S,14S,16R)-16-bromo-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
Uniqueness
The presence of the fluoro group in (3R,7S,8R,9S,10R,13S,14S,16R)-16-fluoro-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one imparts unique chemical and biological properties. Fluorine atoms can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its chloro and bromo analogs.
Properties
CAS No. |
515159-75-8 |
---|---|
Molecular Formula |
C19H27FO3 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(3R,7S,8R,9S,10R,13S,14S,16R)-16-fluoro-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H27FO3/c1-18-5-3-11(21)7-10(18)8-15(22)16-12(18)4-6-19(2)13(16)9-14(20)17(19)23/h8,11-16,21-22H,3-7,9H2,1-2H3/t11-,12+,13+,14-,15-,16-,18+,19+/m1/s1 |
InChI Key |
SSZIYHKWAOUYCI-HLDFYPHNSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](CC1=C[C@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)F)C)O)O |
Canonical SMILES |
CC12CCC(CC1=CC(C3C2CCC4(C3CC(C4=O)F)C)O)O |
Origin of Product |
United States |
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